Journal Name:Journal of the Institute of Brewing
Journal ISSN:0046-9750
IF:2.216
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)2050-0416
Year of Origin:1895
Publisher:Wiley-Blackwell
Number of Articles Per Year:59
Publishing Cycle:Bimonthly
OA or Not:Not
Heme ligation in the gas phase
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2021-08-19 , DOI: 10.1080/0144235x.2021.1952006
This review summarizes the state-of-the-art knowledge of heme ligation in the gas phase. The unique aspect of the gas phase approach is to allow a step-by-step ligation of heme and thus enables the analysis of the properties of -four, -five and -six coordinate hemes in vacuo, under conditions directly comparable with quantum calculations. This approach also allows the characterization of situations uncommon in Nature, completing the coordination spectrum of hemes: four coordinate heme and protonated heme, an intermediate between ferrous and ferric heme. Therefore, a complete set of systems is described for the ferrous and ferric cases and there is no discontinuity between the two oxidation states of iron, so that the same mechanisms are at work, donation and back donation of different strengths depending upon the ligand. The similarity of ligation properties in ferrous and ferric hemes is consistent with calculations of the electron density at the Fe atom level, rather independent of the formal oxidation state in contrast with the porphyrin cycle. Hemes spin states have been reviewed, for they identify the electronic distribution of the metal. In ligated ferrous and ferric hemes, we find that binding energy measurements combined with spectroscopy describe their properties most effectively.
Detail
Beyond Born–Oppenheimer theory for spectroscopic and scattering processes
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-10-02 , DOI: 10.1080/0144235x.2019.1672987
We review our development on beyond Born–Oppenheimer (BBO) theory and its implementation on various models and realistic molecular processes as carried out over the last 15 years. The theoretical formulation leading to the BBO equations are thoroughly discussed with ab initio calculations. We have employed first principle based BBO theory not only to formulate single surface extended Born–Oppenheimer equation to understand the nature of nonadiabatic effect but also to construct accurate diabatic potential energy surfaces (PESs) for important spectroscopic systems, namely, NO radical, Na and K clusters, NO radical, benzene and 1,3,5-trifluorobenzene radical cations ( and ) as well as triatomic reactive scattering systems like and . The nonadiabatic phenomena like Jahn–Teller (JT), Renner–Teller, pseudo Jahn–Teller effects and the accidental conical intersections are the key players in dictating spectroscopic and reactive scattering profiles. The nature of diabatic coupling elements derived from ab initio data with BBO theory for molecular processes in Franck-Condon region has been analysed in the context of linearly and bilinearly coupled JT model Hamiltonian. The results obtained from quantum dynamical calculations on BBO based diabatic PESs of the above molecular systems are found to be in accord with available experimental outcomes.
Detail
Cold ion spectroscopy for structural identifications of biomolecules
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-10-02 , DOI: 10.1080/0144235x.2018.1547453
ABSTRACT Over the last decade, the spectroscopy of cryogenically cold ions isolated in the gas phase has been developed as a new tool for structural elucidations of biological molecules. Cooling allows for vibrational resolution in UV and IR spectra of small to midsize peptides, enabling different multi-laser techniques of conformer-specific spectroscopy. In conjunction with quantum chemistry calculations, IR spectra of single conformers allows for solving their intrinsic geometries. Here, we briefly review some fundamental and technical aspects of the cold-ion spectroscopy (CIS) approach and illustrate its application for protonated peptides, carbohydrates and for non-covalent complexes of biomolecules. The challenges and limitations of CIS in view of its relevance to life-science studies are critically assessed. Finally, we discuss and illustrate some approaches of CIS for the analytical identification of biomolecules, in particular the recently developed method of 2D UV-MS fingerprinting, which combines CIS with high-resolution mass spectrometry.
Detail
Advances in modelling switchable mechanically interlocked molecular architectures
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-01-02 , DOI: 10.1080/0144235x.2018.1419042
Abstract The development of switchable mechanically interlocked molecular architectures (MIMAs) is an active area of experimental and theoretical research because the environmental-responsiveness of these systems makes them desirable candidates for incorporation into molecular machines. Presented here is a review of the recent literature that reports theoretical and computational studies of these topologically complex systems. Modelling strategies that have been applied to switchable MIMAs are analysed and outstanding challenges to theory and computation are highlighted.
Detail
Ultrafast two-dimensional infrared spectroscopy for molecular structures and dynamics with expanding wavelength range and increasing sensitivities: from experimental and computational perspectives
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2017-06-07 , DOI: 10.1080/0144235x.2017.1321856
Abstract Over the last decade, ultrafast two-dimensional infrared (2D IR) spectroscopy has been greatly advanced in a variety of aspects and is becoming a more exciting vibrational tool for understanding the structures and dynamics of condensed-phase equilibrium and non-equilibrium molecular systems, as well as surface-immobilised monolayers or adsorbates. A number of novel multi-pulse experimental schemes have been reported, some of them allow one to simultaneously examine anharmonic vibrational interactions and frequency–frequency correlations among vibrational chromophores having very different vibrational frequencies, particularly in a broadband fashion, providing potentially intrinsic spectroscopic probes for local, regional, and global molecular structures and dynamics; and some of them allow one to access more vibrational levels of a given set of anharmonic oscillators, enabling a better characterisation of their anharmonic potentials and factors influencing them. In this review, we first introduce these basic experimental schemes, mainly focusing on the time-domain methods. We then introduce technological and experimental advances on 2D IR signal detections that can provide much higher spectral resolution and higher sensitivities. Together, these advances can further increase the capacities of these nonlinear infrared methods. Computational considerations and developments on assessing more anharmonic potential parameters and simulating correlated broadband 2D IR spectra are then followed. Examples of the applications of these experimental and theoretical methods are also provided and discussed. We finally conclude this review by summarising these recent developments of the 2D IR methodologies and by discussing more advanced multi-pulse nonlinear IR experiments and their potential applications in near future.
Detail
Rydberg-to-valence evolution in excited state molecular dynamics
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2020-09-18 , DOI: 10.1080/0144235x.2020.1815389
We present an overview of experimental and theoretical investigations exploring the dynamical evolution of Rydberg-to-valence character in the electronically excited states of small polyatomic molecules. Time-resolved photoelectron imaging (TRPEI), in conjunction with high-level quantum chemistry calculations, permits detailed insight into the non-adiabatic processes operating in these systems and we review several case studies drawn from our own work in this area over the last few years. Electronically excited Rydberg states that develop significant valence character along specific molecular coordinates provide potentially important pathways for the rapid and efficient redistribution of excess energy following ultraviolet absorption. As such, there is considerable interest in developing better understanding of role of these states play within a broad range of different photochemical environments. A central theme of this review considers the way in which key energy – and angle-resolved observables in TRPEI measurements are influenced by different aspects of transitory Rydberg-to-valence behaviour. Several themes are discussed within a coherent narrative, drawing on experimental and theoretical findings in a selected series of small organic species containing nitrogen heteroatoms. Critically, many of the effects we highlight will also be generalisable to related studies interrogating non-adiabatic processes within a much broader range of molecular systems.
Detail
The attochemistry of chemical bonding
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2021-10-08 , DOI: 10.1080/0144235x.2021.1976499
Traditionally, over the last century, approaches used to elucidate the ‘static’ and the ‘dynamic’ nature of chemical bonding have been fundamentally different. The ‘static’ nature of chemical bonding has been explored using either valence bond or molecular orbital theory with the time-independent atomic or molecular orbitals. The ‘dynamic’ nature of chemical bonding, on the other hand, has been explored under the name ‘chemical dynamics’ through the notion of a transition state (rearrangement of nuclei). Understanding of the ‘dynamic’ nature of chemical bonding could, however, be developed through a time-dependent change of atomic and molecular orbitals (or broadly the time-dependent electron density). In the present review article, we have presented our state-of-the-art understanding of attosecond dynamics of chemical bonding from a general chemical point of view. We have demonstrated our viewpoints on dynamics of covalent and noncovalent bonds using both time-dependent natural bond orbital and canonical molecular orbitals. Finally, we have demonstrated the efficacy of high harmonic generation spectroscopic investigation to decipher attosecond charge migration through noncovalent bonds. Several chemically important systems, in which attosecond dynamics can play an important role, are discussed.
Detail
Theoretical methods for the rotation–vibration spectra of triatomic molecules: distributed Gaussian functions compared with hyperspherical coordinates
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-10-01 , DOI: 10.1080/0144235x.2018.1514187
ABSTRACT An approximate variational method based in the use of distributed Gaussian functions (DGF) and bond-length coordinates has been applied to study the rotation–vibration spectra of different triatomic molecules. In addition, an approach which employs hyperspherical coordinates and a basis set of hyperspherical harmonics constitutes a valid benchmark to test its capabilities. This work describes the technical details of both methods to provide the energies and symmetry of the corresponding rovibrational states and reviews their application to three different systems: For Ar and Ne the DGF technique exhibits a particularly good performance, but some limitations are observed for a more demanding scenario such as the H ion. The possible origin of these deficiencies are also discussed in detail.
Detail
Intracellular water as a mediator of anticancer drug action
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2020-01-02 , DOI: 10.1080/0144235x.2020.1700083
ABSTRACT Water is the major constituent of the human body and plays a vital role in biochemical processes. Even subtle variations in the structure or dynamics of intracellular water may be the driving force for disrupting homeostasis in the highly crowded intracellular milieu, which in turn may trigger biomolecular dysfunction eventually leading to cell death. This article highlights several studies on human cells and DNA, that establish intracellular water as a key mediator of cytotoxicity. Inelastic and quasi-elastic neutron scattering techniques were applied, which provide a direct probe, at the atomic scale, of the behaviour of both cytoplasmic and hydration water, in the presence and absence of drugs. While the primary targets of drugs are biological receptors, we propose water as a potential secondary target for chemotherapy. The methodology presented constitutes an innovative approach for chemotherapeutic research. In addition, it showcases the value of neutron spectroscopy, a traditionally physico-chemical tool, for clinically-relevant research.
Detail
Fundamentals and applications of recyclable SERS substrates
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-04-03 , DOI: 10.1080/0144235x.2019.1660114
ABSTRACT Surface enhanced Raman scattering (SERS) substrates, composed of plasmonic nanostructures (PNSs) and photocatalyst semiconductors, have emerged as novel multifunctional nanomaterials for advanced engineering applications. These combinations improve the photocatalytic activity of such systems and extend their application as recyclable SERS substrates owing to their self-cleaning ability by photodegradation of analyte molecules. Such combinations allow the fabrication of highly sensitive, reproducible, stable and recyclable SERS substrates. The present article focusses on new developments in design and engineering of such recyclable SERS substrates. The recyclable SERS substrates made of PNSs (Au or Ag NSs) and semiconductor photocatalyst (metal oxides; TiO2, ZnO, WO3, Fe3O4, and others; CdS, conducting polymers, Si NSs) NSs are mainly discussed along with fundamental mechanisms of their multifunctional actions. These recyclable SERS substrates are potential candidates for the detection and elimination of organic compounds (pollutants) as discussed in detail with special emphasis on their reproducibility and long term stability. In addition, current challenges and future potential requirements are also discussed.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.60 43 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/jib